![molecular formula C16H20N2O B7504393 N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of pyrrole carboxamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of several kinases. The compound has been found to be a potent inhibitor of p38, JNK, and ERK1/2, which are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has also been found to inhibit the activity of IKKβ, which is involved in the regulation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This compound has been found to be a selective inhibitor of p38, JNK, ERK1/2, and IKKβ, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, this compound has a relatively short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide research. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-cancer properties, and further research could explore its potential as a cancer therapeutic. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide involves the reaction of 2-methylbenzylamine with 2-acetylpyrrole in the presence of a catalyst. The resulting product is then treated with trimethylaluminum and carbon dioxide to form the carboxamide derivative. The yield of the synthesis process is reported to be around 50%.
Aplicaciones Científicas De Investigación
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of several kinases, including p38, JNK, and ERK1/2, which are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Propiedades
IUPAC Name |
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-7-5-6-8-14(12)11-17(3)16(19)15-10-9-13(2)18(15)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGVOPVQMCZTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

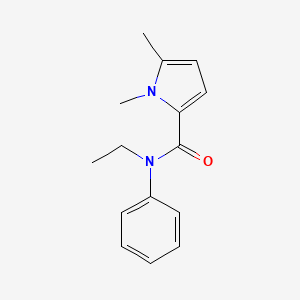
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
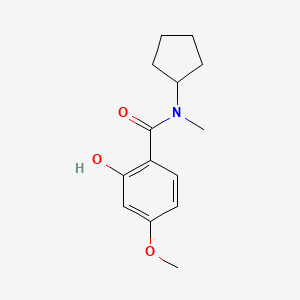
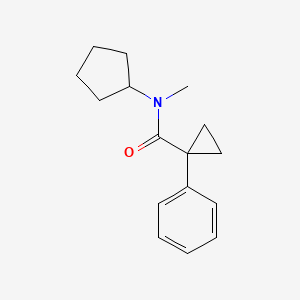
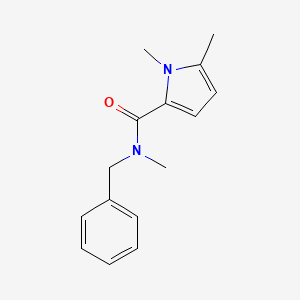
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
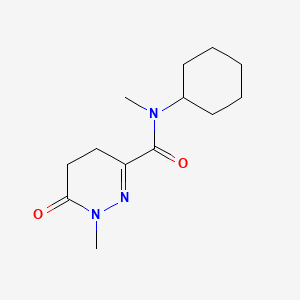
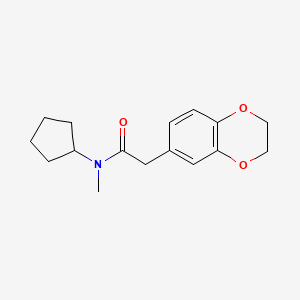



![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
